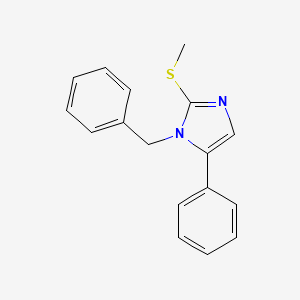
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole
Vue d'ensemble
Description
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Mécanisme D'action
Target of Action
1-Benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, also known as 1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole, is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to exhibit various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Mode of Action
Benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality . The activity varied with the position of the substitutions on the 1-benzyl moiety .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect the insect endocrine system, which is different from the major insecticides targeting the insect nervous system . Post-embryonic development of insects is regulated by two key hormones, juvenile hormone (JH) and 20-hydroxyecdysone (20E) .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the action of this compound is dependent on the dose and the stage of application. There was more activity for the inhibition of development with low doses, and more for acute lethality with high doses . The activity was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole can be synthesized through various methods. One common approach involves the condensation reaction of o-phenylenediamine with benzaldehydes in the presence of a catalyst such as phosphoric acid. This reaction typically occurs in methanol under thermal conditions, yielding the desired product in moderate to excellent yields . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions, which provides a simple and efficient route to imidazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The choice of catalyst and reaction conditions can be optimized to ensure high yields and purity of the final product. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated imidazoles, substituted benzyl or phenyl derivatives.
Applications De Recherche Scientifique
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-2-phenyl-1H-imidazole: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde: Contains an aldehyde group, which can undergo different reactions compared to the phenyl group.
1-benzyl-2-methylimidazole: Features a methyl group instead of the phenyl group, affecting its reactivity and applications
Uniqueness
1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole is unique due to the presence of both the methylsulfanyl and phenyl groups, which may confer distinct chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s versatility in various applications.
Propriétés
IUPAC Name |
1-benzyl-2-methylsulfanyl-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOGKOWHWQGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


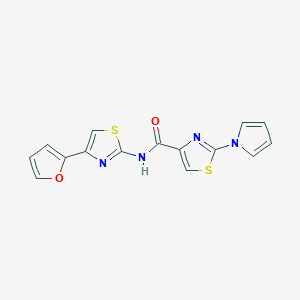
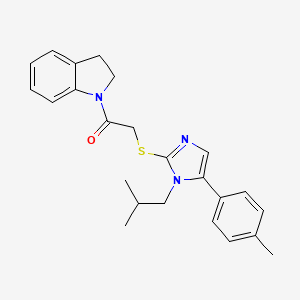
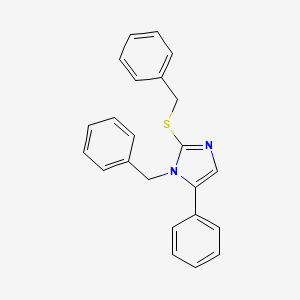
![2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-[(2-bromophenyl)methyl]acetamide](/img/structure/B3221390.png)
![6-(4-methoxyphenyl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3221401.png)
![N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3221412.png)
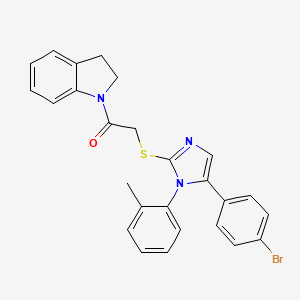
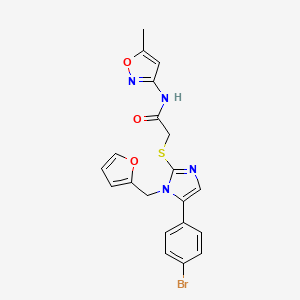
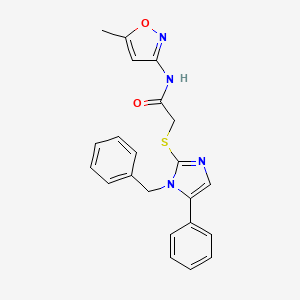
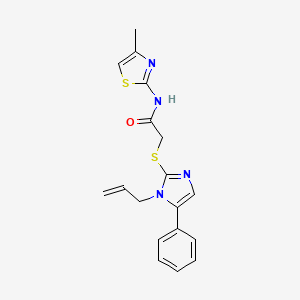
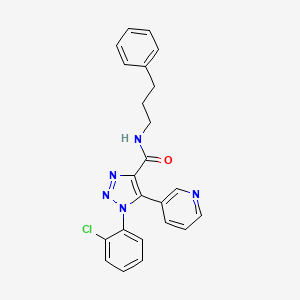
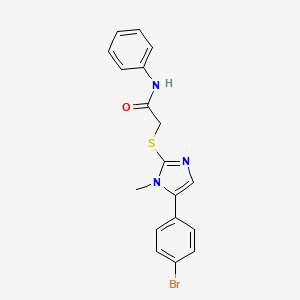
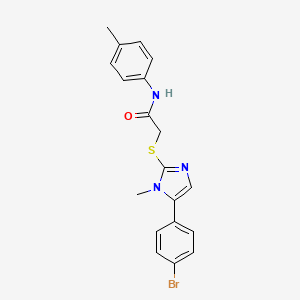
![4-benzyl-1-{2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carbonyl}piperidine](/img/structure/B3221459.png)
